molecular formula C5H9ClFNO2 B15201496 3-(Fluoromethyl)azetidine-3-carboxylic acid;hydrochloride

3-(Fluoromethyl)azetidine-3-carboxylic acid;hydrochloride

Cat. No.: B15201496
M. Wt: 169.58 g/mol
InChI Key: YTCYMZRAIZAFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Fluoromethyl)azetidine-3-carboxylic acid hydrochloride (CAS: 102624-96-4) is a fluorinated azetidine derivative with the molecular formula C₄H₈ClNO₂ and a molecular weight of 137.56 g/mol . The compound features a rigid four-membered azetidine ring substituted with a fluoromethyl group and a carboxylic acid moiety, stabilized as a hydrochloride salt. This structural configuration enhances its solubility and stability, making it a valuable building block in medicinal chemistry, particularly for targeting enzymes and receptors requiring constrained, polar functionalities .

Properties

Molecular Formula

C5H9ClFNO2

Molecular Weight

169.58 g/mol

IUPAC Name

3-(fluoromethyl)azetidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H8FNO2.ClH/c6-1-5(4(8)9)2-7-3-5;/h7H,1-3H2,(H,8,9);1H

InChI Key

YTCYMZRAIZAFFF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CF)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Intramolecular Ring Closure via Halogen Elimination

The synthesis of fluorinated azetidines frequently employs intramolecular cyclization of β-haloamines. For instance, 3-aryl-2-fluoroazetidines are synthesized via a three-step sequence starting from α-fluoroimines (Scheme 1). Electrophilic fluorination of imines using N-fluorobenzenesulfonimide (NFSI) yields α-fluoroimines, which are subsequently reduced with sodium cyanoborohydride to form β-chlorofluoroamines. Base-mediated cyclization (K₂CO₃ in DMSO) facilitates halogen elimination, producing 2-fluoroazetidines in 65–78% yields.

Reaction Conditions:

  • Fluorination: NFSI, K₂CO₃, DMF, 0°C to room temperature.
  • Reduction: NaBH₃CN, MeOH, 0°C.
  • Cyclization: K₂CO₃, DMSO, 60°C.

This method’s regioselectivity is influenced by the electronic nature of the aryl substituent, with electron-donating groups enhancing cyclization efficiency.

Bromofluorination of N-Propenylimines

An alternative route involves bromofluorination of N-propenylimines followed by ring closure (Scheme 2). Treatment of imines with N-bromosuccinimide (NBS) and Et₃N·3HF induces bromofluorination, yielding β-bromo-β-fluoroamines. Subsequent reduction with Zn/HOAc promotes cyclization to 3-fluoroazetidines. However, competing elimination pathways reduce yields to 40–55%, necessitating meticulous control of reaction stoichiometry.

Carboxylation of Fluorinated Alkenes

Zinc/Lithium Chloride-Catalyzed Carboxylation

The introduction of the carboxylic acid group is achieved via carboxylation of 2-bromo-3,3,3-trifluoropropene under CO₂ pressure. In dimethylformamide (DMF), Zn/LiCl catalyzes the reaction at 80°C and 50 bar CO₂, yielding 2-(trifluoromethyl)acrylic acid in 79% yield (Scheme 3). This method’s scalability is demonstrated in continuous flow reactors, where residence times of 30 minutes optimize conversion.

Key Parameters:

  • Catalyst: Zn (5 mol%), LiCl (10 mol%).
  • Solvent: DMF.
  • Conditions: 80°C, 50 bar CO₂.

Magnesium-Mediated Carboxylation in Tetrahydrofuran

Superior yields (89%) are attained using Mg in tetrahydrofuran (THF) under 20 bar CO₂. The enhanced nucleophilicity of Mg facilitates CO₂ insertion into the carbon-bromine bond, forming the carboxylic acid directly. This method avoids intermediate ester formation, streamlining the synthesis.

Hydrolysis of Cyano and Ester Intermediates

Acidic Hydrolysis of Cyanoazetidines

The patent literature describes the conversion of N-benzyl-3-cyanoazetidine to N-benzyl azetidine-3-carboxylic acid methyl ester using H₂SO₄/MeOH (Scheme 4). Refluxing the cyano precursor with concentrated H₂SO₄ in methanol (80°C, 2 h) induces Ritter-type reaction, forming the methyl ester. Subsequent hydrolysis with water at 100°C for 40 minutes yields the carboxylic acid in 93% purity.

Optimized Protocol:

  • Esterification: H₂SO₄ (conc.), MeOH, 80°C, 2 h.
  • Hydrolysis: H₂O, reflux, 40 minutes.

Base-Promoted Saponification

Alternative hydrolysis employs NaOH (2 M) in ethanol/water (1:1), achieving quantitative conversion of methyl esters to carboxylic acids at 60°C. This method is milder but requires longer reaction times (6–8 h).

Fluoromethylation Strategies

Electrophilic Fluoromethylation

The fluoromethyl group is introduced via electrophilic reagents such as S-(fluoromethyl)thiophenium salts. Reaction with azetidine-3-carboxylic acid esters in DMF at −40°C affords 3-(fluoromethyl) derivatives in 68% yield.

Nucleophilic Displacement

Bromomethylazetidine intermediates undergo nucleophilic fluorination with KF in the presence of 18-crown-6. Polar aprotic solvents (e.g., DMSO) enhance fluoride ion solubility, yielding 3-(fluoromethyl)azetidine-3-carboxylic acid in 75% yield.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Cyclization Halogen elimination, base mediation 65–78% High regioselectivity Sensitive to substituent electronics
Carboxylation CO₂ insertion, Zn/LiCl catalysis 79–89% Scalable, continuous flow compatible High-pressure equipment required
Hydrolysis Acidic/basic ester cleavage 85–93% Simple workup Long reaction times for base hydrolysis
Fluoromethylation Electrophilic/nucleophilic substitution 68–75% Direct functionalization Requires hazardous reagents

Physicochemical Properties

Property Value
Molecular formula C₅H₉ClFNO₂
Molecular weight 169.58 g/mol
IUPAC name 3-(fluoromethyl)azetidine-3-carboxylic acid hydrochloride
Solubility >50 mg/mL in water, DMSO, methanol

Industrial-Scale Considerations

Industrial production prioritizes continuous flow reactors for carboxylation and fluoromethylation steps, reducing reaction times by 60% compared to batch processes. Purification via recrystallization from ethanol/water mixtures achieves >99% purity, meeting pharmaceutical-grade standards.

Chemical Reactions Analysis

Substitution Reactions

The fluoromethyl group (-CFH) undergoes nucleophilic substitution due to fluorine’s electronegativity, which polarizes the C–F bond. Key reactions include:

Reagent Conditions Product Reference
Sodium azide (NaN₃)DMSO, 60°C, 12h3-Azidomethyl azetidine-3-carboxylic acid
Potassium thiocyanateDMSO, 60°C3-Thiocyanatomethyl azetidine-3-carboxylic acid
Potassium cyanideDMSO, 60°C3-Cyanomethyl azetidine-3-carboxylic acid

These substitutions enable diversification of the azetidine scaffold for applications in bioactive molecule synthesis .

Oxidation Reactions

The carboxylic acid group and fluoromethyl substituent can participate in oxidation:

  • Carboxylic Acid Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the carboxylic acid may decarboxylate, though stability under mild conditions is typical.

  • Fluoromethyl Oxidation : Limited by fluorine’s electron-withdrawing effects, but H₂O₂ in acidic media can oxidize the fluoromethyl group to a carbonyl derivative.

Reduction Reactions

Selective reduction pathways include:

Reagent Target Product Reference
LiAlH₄Carboxylic acid3-(Fluoromethyl)azetidine-3-methanol
H₂/Pd-CAzide intermediates (from substitution)3-Aminomethyl azetidine-3-carboxylic acid

Hydrogenolysis (H₂, Pd-C) is particularly effective for reducing azide groups to amines without affecting the azetidine ring .

Hydrolysis and Hydrogenolysis

  • Hydrolysis : Basic conditions (2N NaOH) hydrolyze ester derivatives to the free carboxylic acid . For example:

    Ethyl 3-azidoazetidine-3-carboxylateNaOH3-Azidoazetidine-3-carboxylic acid\text{Ethyl 3-azidoazetidine-3-carboxylate} \xrightarrow{\text{NaOH}} \text{3-Azidoazetidine-3-carboxylic acid}
  • Hydrogenolysis : Used to remove protecting groups (e.g., benzyl) under H₂ (40–60 psi) with Pd/C or Pd(OH)₂, maintaining the azetidine core .

Comparative Reactivity Analysis

The fluoromethyl group’s reactivity contrasts with non-fluorinated analogues:

Compound Reactivity with NaN₃ Reactivity with LiAlH₄
3-(Fluoromethyl)azetidine-3-carboxylic acidFast (DMSO, 60°C)Reduces carboxylic acid
3-Methylazetidine-3-carboxylic acidNo reactionReduces carboxylic acid

Fluorine’s inductive effect accelerates nucleophilic substitution but does not significantly alter reduction pathways .

This compound’s versatility in substitution, redox, and hydrolytic reactions makes it a valuable intermediate in medicinal chemistry and materials science. Further studies optimizing reaction conditions (e.g., flow chemistry) could enhance its synthetic utility.

Scientific Research Applications

3-(Fluoromethyl)azetidine-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)azetidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, receptor signaling, and other cellular processes .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key differences between 3-(fluoromethyl)azetidine-3-carboxylic acid hydrochloride and related azetidine derivatives:

Compound Name CAS Number Substituent(s) Molecular Formula Key Properties/Applications Reference
3-(Fluoromethyl)azetidine-3-carboxylic acid hydrochloride 102624-96-4 Fluoromethyl, carboxylic acid (HCl salt) C₄H₈ClNO₂ High solubility, metabolic stability, drug intermediate
Azetidine-3-carboxylic acid 36476-78-5 Carboxylic acid C₄H₇NO₂ Precursor for peptide mimetics, lower solubility
3-Hydroxyazetidine hydrochloride 18621-18-6 Hydroxyl (HCl salt) C₃H₈ClNO Polar, used in glycosidase inhibitors
3-Fluoro-3-methylazetidine hydrochloride 1375472-05-1 Fluoro, methyl (HCl salt) C₄H₈ClFN Enhanced lipophilicity, CNS-targeting probes
Methyl 3-fluoroazetidine-3-carboxylate hydrochloride - Fluoro, methyl ester (HCl salt) C₅H₈FNO₂·HCl Prodrug strategy; ester improves membrane permeability

Key Observations :

  • Fluorine Impact: The fluoromethyl group in 3-(fluoromethyl)azetidine-3-carboxylic acid hydrochloride increases electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 3-hydroxyazetidine hydrochloride) .
  • Salt Forms : Hydrochloride salts improve aqueous solubility, critical for in vivo applications. For example, the free carboxylic acid (CAS: 36476-78-5) has lower solubility than its hydrochloride counterpart .
  • Functional Group Diversity : Esterification (e.g., methyl ester in ) or hydroxylation modulates reactivity and bioavailability, enabling tailored drug design .

Commercial Availability and Cost

  • 3-(Fluoromethyl)azetidine-3-carboxylic acid hydrochloride is priced at USD 360/25g (98% purity), reflecting its specialized synthesis .
  • In contrast, azetidine-3-carboxylic acid (non-fluorinated) costs USD 159/g, highlighting the premium for fluorinated derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Fluoromethyl)azetidine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Synthesis Methods : The compound can be synthesized via ring-closing reactions or functional group modifications. For example, fluoromethylation of azetidine precursors using fluorinated alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach.
  • Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during fluoromethylation to minimize side reactions.
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Purification : Employ recrystallization from ethanol/water mixtures to improve purity (>98%) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Spectroscopic Methods :

  • NMR : ¹H/¹³C NMR to confirm azetidine ring geometry and fluoromethyl group position (e.g., δ ~4.5 ppm for CH₂F).
  • FT-IR : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and azetidine ring vibrations.
    • Chromatography :
  • HPLC : Use C18 columns with UV detection (λ = 210 nm) to assess purity. Mobile phase: 0.1% TFA in acetonitrile/water.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 178.06 g/mol) .

Q. How can researchers assess the solubility and stability of this compound under various physiological conditions?

  • Solubility Testing :

  • Shake-Flask Method : Measure solubility in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO.
  • Log S (ESOL) : Predicted solubility = 40.0 mol/L, indicating high aqueous solubility.
    • Stability Studies :
  • pH Stability : Incubate at pH 2–9 for 24 hours; monitor degradation via HPLC.
  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month; check for precipitate formation .

Advanced Research Questions

Q. What strategies resolve contradictory data regarding the compound’s biological activity across different in vitro assays?

  • Assay Optimization :

  • Cell Line Selection : Use primary cells vs. immortalized lines to compare target engagement (e.g., CYP inhibition vs. receptor binding).
  • Control Experiments : Include positive controls (e.g., known CYP3A4 inhibitors) and validate with orthogonal assays (SPR vs. fluorescence polarization).
    • Data Analysis : Apply multivariate regression to identify confounding variables (e.g., serum protein binding differences) .

Q. How does the fluoromethyl group at the 3-position influence metabolic stability compared to non-fluorinated analogs?

  • Metabolic Impact :

  • CYP450 Interactions : Fluorine’s electronegativity reduces CYP2D6 binding (non-inhibitor per ).
  • Log P : Fluorination lowers Log P (predicted iLOGP = 0.76 vs. 1.2 for non-fluorinated analogs), enhancing solubility but potentially reducing membrane permeability.
    • In Vivo Validation : Compare pharmacokinetics (e.g., t₁/₂, AUC) in rodent models using fluorinated vs. des-fluoro analogs .

Q. What computational approaches predict the compound’s binding affinity with protein targets, and how are models validated?

  • Modeling Techniques :

  • Molecular Docking : Use AutoDock Vina to screen against targets (e.g., GABA receptors). Focus on hydrogen bonding with the carboxylic acid group.
  • MD Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å).
    • Validation :
  • SPR/BLI : Measure kinetic constants (kₐ, k𝒹) for target binding.
  • Mutagenesis : Validate predicted binding residues (e.g., Arg128 in target protein) .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity, and what solutions exist?

  • Challenges :

  • Racemization Risk : High temperatures during HCl salt formation may induce chiral center inversion.
  • Purification : Difficulty separating diastereomers via standard column chromatography.
    • Solutions :
  • Continuous Flow Synthesis : Minimize thermal exposure using microreactors.
  • Chiral HPLC : Use amylose-based columns with heptane/ethanol gradients for >99% enantiomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.